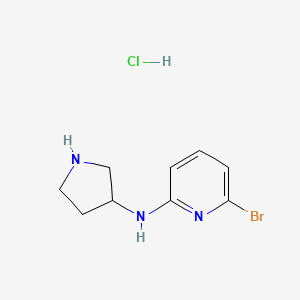

(6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine hydrochloride

Description

(6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine hydrochloride is a secondary amine hydrochloride salt featuring a pyridine ring substituted with bromine at position 6 and linked to a pyrrolidin-3-yl-amine group at position 2. The compound’s molecular formula is C₉H₁₂BrClN₃, with a molecular weight of approximately 277.35 g/mol (calculated based on structural components).

Properties

IUPAC Name |

6-bromo-N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(13-8)12-7-4-5-11-6-7;/h1-3,7,11H,4-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKOUMXCDBNZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-17-6 | |

| Record name | 2-Pyridinamine, 6-bromo-N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of pyridine derivatives followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The subsequent steps are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Analog: (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride

Pyrimidine Derivatives

Example: (6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine Hydrochloride

- Structural Difference : Pyrimidine ring (two nitrogen atoms) replaces pyridine, with chloro and methylsulfanyl substituents.

- Impact : Pyrimidine’s electron-deficient nature may alter reactivity in cross-coupling reactions. Methylsulfanyl and chloro groups increase steric bulk and lipophilicity compared to bromine .

Example: 4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine Hydrochloride

- Structural Difference : Piperazine ring replaces pyrrolidine, attached to a chlorinated pyrimidine.

Positional Isomers and Substituted Pyridines

Example: 6-(3-Amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives

- Structural Difference : Pyrrolidine is attached to pyridine at position 3 instead of position 2.

- Impact : Altered electronic distribution and steric interactions could influence receptor binding, as seen in MCH receptor antagonists .

Example: 6-Bromo-2-chloro-4-iodopyridin-3-amine

- Structural Difference : Halogen substitutions (Br, Cl, I) at positions 6, 2, and 4 of pyridine.

Key Comparative Data

Biological Activity

(6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal domains. This article reviews its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different pathogens.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a pyrrolidine moiety. The presence of these heterocycles is significant as they often contribute to the biological activity of pharmaceutical compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyridine and pyrrolidine derivatives. For instance, compounds with similar structures have shown potent activity against various Gram-positive and Gram-negative bacteria.

These results suggest that this compound may exhibit comparable or superior antibacterial activity to established antibiotics like vancomycin.

Antifungal Activity

The antifungal potential of pyrrolidine derivatives has also been documented. Compounds structurally related to this compound demonstrated significant inhibition against fungi such as Candida albicans.

| Compound | Target Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.0048 | |

| Another Pyrrolidine Derivative | Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate that the compound may serve as a promising candidate for antifungal therapy.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Protein Synthesis : Some pyrrole derivatives inhibit bacterial ribosomal function, thus impeding protein synthesis.

- Disruption of Membrane Integrity : Certain alkaloids compromise the integrity of microbial membranes, leading to increased permeability and cell death.

Case Studies

A notable case study involved the evaluation of various pyrrole derivatives, including this compound, in a clinical setting. The study assessed their effectiveness against multi-drug resistant strains of bacteria and fungi, revealing promising results in vitro that warrant further investigation in vivo.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine hydrochloride, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydroxylamine hydrochloride and DIPEA in methanol/ethanol under reflux conditions have been used to achieve yields up to 78% for structurally related bromopyridine derivatives. Key optimizations include controlling temperature during reflux, stoichiometric ratios of reagents, and using scavengers (e.g., bleach traps) to manage hazardous byproducts like H₂S . Reaction progress can be monitored via LCMS to confirm intermediate formation and purity.

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) provides detailed structural confirmation, including amine proton environments and bromine/chlorine substitution patterns. Mass spectrometry (LCMS or HRMS) validates molecular weight and isotopic patterns (e.g., bromine's ¹⁷⁹Br/⁸¹Br doublet). X-ray crystallography, using software like SHELXL, may resolve ambiguities in stereochemistry .

Q. How does the hydrochloride salt form influence the compound's physicochemical properties?

The hydrochloride salt enhances aqueous solubility, critical for biological assays. Protonation of the pyrrolidine amine stabilizes the molecule during storage and reaction conditions. Salt formation can be confirmed via elemental analysis, ion chromatography, or pH-dependent solubility studies .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Cross-validate NMR data with Density Functional Theory (DFT) calculations to predict chemical shifts. Use SHELXL refinement to reconcile bond lengths/angles from X-ray data with theoretical models. For example, SHELX's robust refinement algorithms can adjust for thermal motion artifacts in crystallographic data .

Q. How can computational methods predict the compound's reactivity in nucleophilic substitution reactions?

Molecular docking or ab initio calculations (e.g., Gaussian) model electron density distribution, identifying reactive sites on the bromopyridine ring. Fukui indices or electrostatic potential maps predict susceptibility to nucleophilic attack at the 6-bromo position. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) can corroborate computational findings .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

High thermal motion in the pyrrolidine ring or disordered bromide/chloride ions can complicate refinement. SHELXL's restraints (e.g., SIMU/DELU) mitigate these issues by applying geometric constraints. Twinning or low-resolution data may require iterative refinement cycles with manual adjustment of occupancy factors .

Q. How does steric hindrance from the pyrrolidine moiety influence regioselectivity in cross-coupling reactions?

The pyrrolidine group may sterically block coupling at the 2-pyridyl position, directing reactions (e.g., Suzuki-Miyaura) to the 6-bromo site. Steric maps derived from X-ray data or computational models (e.g., van der Waals radii) quantify spatial constraints. Experimental verification via competitive coupling studies with model substrates can confirm selectivity trends .

Methodological Notes

- Crystallography : Use SHELXL for refinement; prioritize high-resolution (<1.0 Å) datasets to resolve halogen positions .

- Synthesis : Optimize reflux time (3–4 hours) and reagent ratios (e.g., 3:1 hydroxylamine hydrochloride:substrate) to minimize byproducts .

- Analytical Validation : Combine NMR (for functional groups) with HRMS (for isotopic patterns) to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.